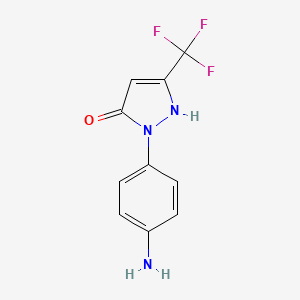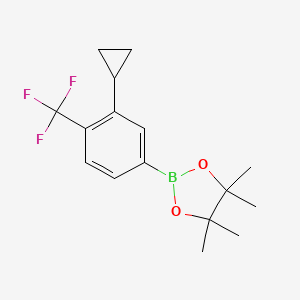
Guanidine;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine sulfate is a crystalline compound with the chemical formula (CH₆N₄)₂·H₂SO₄. It is a derivative of guanidine, a strong organic base that is commonly found in nature and has a wide range of applications in various fields. Guanidine sulfate is known for its high solubility in water and its ability to form stable salts, making it useful in both laboratory and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Guanidine sulfate can be synthesized through several methods. One common approach involves the reaction of guanidine with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Another method involves the use of ammonium salts and urea, which are melted together to produce guanidine, which is then reacted with sulfuric acid to form guanidine sulfate .
Industrial Production Methods: Industrial production of guanidine sulfate often involves the use of urea production wastes. The process includes the melting of ammonium salts with urea, followed by the reaction with sulfuric acid. This method is cost-effective and allows for the large-scale production of guanidine sulfate .
Análisis De Reacciones Químicas
Types of Reactions: Guanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its strong basicity and nucleophilic properties, which make it reactive with a wide range of compounds .
Common Reagents and Conditions:
Oxidation: Guanidine sulfate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Guanidine sulfate can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidine sulfate can produce urea derivatives, while substitution reactions can yield various guanidine derivatives .
Aplicaciones Científicas De Investigación
Guanidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Guanidine sulfate is employed in the denaturation of proteins and nucleic acids, making it useful in molecular biology studies.
Medicine: It has been studied for its potential therapeutic effects, including its use in the treatment of myasthenic syndrome and as an antiviral agent.
Industry: Guanidine sulfate is used in the production of plastics, explosives, and as a flame retardant.
Mecanismo De Acción
The mechanism of action of guanidine sulfate involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes. This makes it effective in treating muscle weakness and fatigue associated with certain medical conditions .
Comparación Con Compuestos Similares
Guanidine Hydrochloride: Similar to guanidine sulfate, guanidine hydrochloride is used in protein denaturation and as a reagent in organic synthesis.
Guanidine Nitrate: This compound is used in the production of explosives and propellants.
Guanidine Carbonate: It is used in the textile industry and as a flame retardant.
Uniqueness: Guanidine sulfate is unique due to its high solubility in water and its ability to form stable salts. This makes it particularly useful in applications where solubility and stability are crucial .
Propiedades
Fórmula molecular |
CH5N3O4S-2 |
|---|---|
Peso molecular |
155.14 g/mol |
Nombre IUPAC |
guanidine;sulfate |
InChI |
InChI=1S/CH5N3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H2,1,2,3,4)/p-2 |
Clave InChI |
ZZTURJAZCMUWEP-UHFFFAOYSA-L |
SMILES canónico |
C(=N)(N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13903143.png)

![cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B13903159.png)
![2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
![2-[3-(Methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol](/img/structure/B13903167.png)
![2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-](/img/structure/B13903174.png)
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)

![9,20-dioxapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaene](/img/structure/B13903193.png)
![2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13903197.png)


